molecular formula C20H28N2O6 B5298260 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid

Cat. No.: B5298260
M. Wt: 392.4 g/mol
InChI Key: IRDFAUSGFPLXNK-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that features an imidazole ring substituted with a tert-butyl group and a phenoxyethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole typically involves multiple steps. One common method includes the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol. This intermediate is then reacted with 2-bromoethyl ethyl ether to produce 2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl bromide. Finally, this compound undergoes a nucleophilic substitution reaction with imidazole to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromide group in the intermediate can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The phenoxyethoxy chain may interact with lipid membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]imidazole: Lacks the methyl group on the phenoxy ring.

    1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]imidazole: Lacks the tert-butyl group on the phenoxy ring.

    1-[2-[2-(Phenoxy)ethoxy]ethyl]imidazole: Lacks both the tert-butyl and methyl groups on the phenoxy ring.

Uniqueness

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.C2H2O4/c1-15-13-16(18(2,3)4)5-6-17(15)22-12-11-21-10-9-20-8-7-19-14-20;3-1(4)2(5)6/h5-8,13-14H,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDFAUSGFPLXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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